Methyl thiazolo[5,4-b]pyridine-2-carboxylate
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Overview
Description
Methyl thiazolo[5,4-b]pyridine-2-carboxylate is a heterocyclic compound that features a fused thiazole and pyridine ring system
Mechanism of Action
Target of Action
Methyl thiazolo[5,4-b]pyridine-2-carboxylate is a novel compound that has been identified as a potent inhibitor of the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a valuable target for therapeutic intervention.
Mode of Action
The compound interacts with its target, PI3K, by binding to the kinase domain, thereby inhibiting its activity . This inhibition prevents the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) into phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical step in the activation of downstream signaling pathways.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K/AKT/mTOR pathway . This pathway is crucial for many cellular functions, including growth and survival. By inhibiting PI3K, the compound prevents the activation of AKT and subsequent activation of mTOR, leading to reduced cell proliferation and survival.
Result of Action
The inhibition of the PI3K/AKT/mTOR pathway by this compound can lead to a decrease in cell proliferation and survival . This makes the compound a potential candidate for the development of anticancer drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl thiazolo[5,4-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with ethyl acetoacetate in the presence of a base, followed by cyclization with a suitable reagent to form the thiazolo[5,4-b]pyridine core. The final step involves esterification to obtain the methyl ester derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl thiazolo[5,4-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide in the presence of a radical initiator.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated thiazolo[5,4-b]pyridine derivatives.
Scientific Research Applications
Methyl thiazolo[5,4-b]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridine: Similar structure but different substitution pattern.
Pyrano[2,3-d]thiazole: Contains a fused pyran ring instead of a pyridine ring.
Thiazolo[5,4-d]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
Uniqueness
Methyl thiazolo[5,4-b]pyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of a methyl ester group, which can influence its reactivity and biological activity. This compound’s unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
methyl [1,3]thiazolo[5,4-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c1-12-8(11)7-10-5-3-2-4-9-6(5)13-7/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJNPYJYXPAOFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(S1)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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